5-benzyl-3-(3,4-dimethylphenyl)-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
The compound “5-benzyl-3-(3,4-dimethylphenyl)-5H-pyrazolo[4,3-c]quinoline” belongs to the class of organic compounds known as quinolines and derivatives. Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Compounds in the quinoline class generally have stable, readily prepared, and environmentally benign properties .Scientific Research Applications
Synthetic Methodologies
- Heterocyclic Product Synthesis: The gas-phase pyrolysis of 2,4-diphenyl- and 2,4-dimethyl-1,5-benzodiazepines led to the formation of heterocyclic products including pyrazoles and quinoxalines, initiated by cleavage to give a diradical intermediate. This showcases a method for generating various heterocycles from related structures (Despinoy et al., 1998).
- Pyrazoloquinoline Thioether Derivatives: A study presented a dimethyl sulfoxide-assisted, iodine- and ascorbic acid-catalyzed approach for constructing highly substituted pyrazolo[1,5-a]quinoline thioether derivatives, showcasing a novel synthetic pathway for functionalizing the pyrazoloquinoline core (Saritha et al., 2022).
Pharmacological Potentials
- Benzodiazepine Receptor Ligands: The synthesis and evaluation of 2-arylimidazo[4,5-c]quinolines and analogous fused imidazopyridines as benzodiazepine receptor ligands highlighted the impact of the aryl group's bulkiness at the 2-position on receptor affinity. This provides insights into the structural requirements for benzodiazepine receptor binding, suggesting potential applications in developing therapeutic agents (Takada et al., 1996).
Molecular Logic Gates
- Photophysical Properties and Molecular Logic: The study of photophysical properties of 6-amino-substituted 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives, focusing on solvatochromism, acidochromism, and solid-state fluorescence, revealed their potential as molecular logic switches. This opens avenues for using these compounds in the development of molecular electronics and sensing applications (Uchacz et al., 2016).
Environmental Monitoring
- Nickel Ion Sensing: A new quinoline appended pyrazoline derivative was synthesized and demonstrated high selectivity and sensitivity towards Ni2+ ions, showing potential for environmental monitoring of nickel ions in live cells and real samples (Subashini et al., 2017).
Future Directions
properties
IUPAC Name |
5-benzyl-3-(3,4-dimethylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3/c1-17-12-13-20(14-18(17)2)24-22-16-28(15-19-8-4-3-5-9-19)23-11-7-6-10-21(23)25(22)27-26-24/h3-14,16H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOZKMGMVMBSSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzyl-3-(3,4-dimethylphenyl)-5H-pyrazolo[4,3-c]quinoline |
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